FIIN-3

Content Navigation

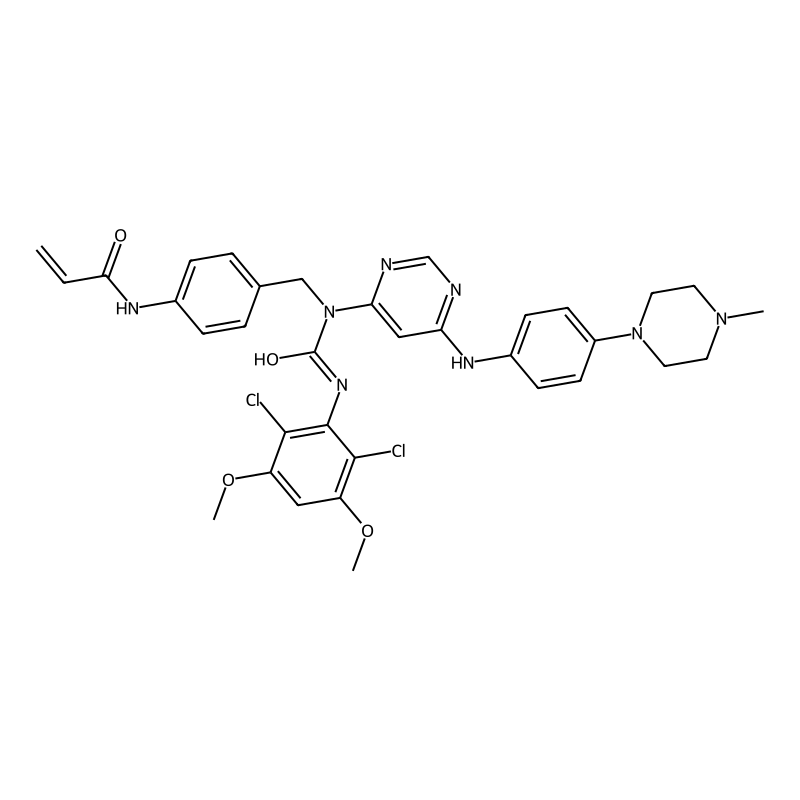

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Profile & Biological Activity

The table below summarizes the core chemical and biological characteristics of FIIN-3:

| Property | Description |

|---|---|

| CAS Number | 1637735-84-2 [1] |

| Molecular Formula | C₃₄H₃₆Cl₂N₈O₄ [1] [2] |

| Molecular Weight | 691.61 g/mol [1] [2] |

| Mechanism of Action | Irreversible, covalent inhibitor [2] [3] |

| Primary Targets | FGFR1, FGFR2, FGFR3, FGFR4, and EGFR [1] [3] |

Key Biological Activity: this compound demonstrates potent activity against wild-type FGFRs and, importantly, against gatekeeper mutants that confer resistance to first-generation FGFR inhibitors [3].

| Target | IC50 / EC50 | Experimental Context |

|---|---|---|

| FGFR1 | IC50: 13.1 nM [1] | Enzyme inhibition |

| FGFR2 | IC50: 21 nM [1] | Enzyme inhibition |

| FGFR3 | IC50: 31.4 nM [1] | Enzyme inhibition |

| FGFR4 | IC50: 35.3 nM [1] | Enzyme inhibition |

| WT FGFR Ba/F3 Cells | EC50: 1-41 nM [1] [3] | Anti-proliferative activity |

| FGFR2 V564M Gatekeeper Mutant | EC50: 64 nM [1] [3] | Anti-proliferative activity in resistant cells |

| EGFR | EC50: 43 nM [1] | Anti-proliferative activity in Ba/F3 cells |

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that permanently binds to cysteine residues within the kinase domains of its targets. Its unique design allows it to inhibit both FGFR and EGFR by targeting distinct cysteine residues in their respective ATP-binding pockets, a rare and strategically valuable feature [3].

The diagram below illustrates the core FGF/FGFR signaling pathway that this compound inhibits.

As shown above, the binding of FGF ligands to FGFRs triggers receptor dimerization and trans-autophosphorylation, which activates key downstream signaling pathways like MAPK, PI3K/AKT, STAT, and PLCγ that drive cell proliferation, survival, and differentiation [4] [5]. This compound enters the ATP-binding pocket in the kinase domain and forms a permanent covalent bond, blocking ATP binding and subsequent signal transduction [3].

Experimental Application Notes

For researchers using this compound in experimental settings, here are key protocols and considerations.

In Vitro Reconstitution and Storage:

- Solubility: this compound is soluble in DMSO. A typical stock concentration is 10 mg/mL (14.46 mM) [1].

- Storage: Powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO are stable at -80°C for about 2 years and at -20°C for 1 year. Avoid repeated freeze-thaw cycles [1].

Sample In Vitro Cellular Assay Protocol:

- Cell Line: Use Ba/F3 cells engineered to express wild-type or mutant FGFRs (e.g., FGFR2 V564M) [1] [3].

- Treatment: Treat cells with a concentration range of this compound for 72 hours.

- Viability Assay: Assess cell proliferation using an MTS assay [1].

- Analysis: Calculate the EC50, which for this compound against WT FGFR Ba/F3 cells is typically in the low nanomolar range (1-41 nM) [1] [3].

Functional Validation:

- Western Blotting: Confirm target engagement and pathway inhibition by analyzing the reduction in phosphorylated FGFR (e.g., FGFR2 autophosphorylation at Tyr656/657). Complete inhibition in WT FGFR2 Ba/F3 cells can be observed at concentrations as low as 3 nM [1].

Significance in Drug Discovery

This compound represents a strategic advance in kinase inhibitor design, primarily due to its ability to overcome a major clinical challenge: gatekeeper mutations [3]. These mutations in the kinase ATP-binding pocket often cause resistance to first-generation inhibitors. This compound's flexible chemical structure allows it to potently inhibit both wild-type and these resistant mutants [1] [3].

Its dual activity against FGFR and EGFR also positions it as a useful chemical probe for studying tumor heterogeneity, compensatory signaling pathways, and combination therapy strategies [3].

References

- 1. This compound | EGFR Inhibitor [medchemexpress.com]

- 2. This compound | EGFR | FGFR [targetmol.com]

- 3. Development of covalent inhibitors that can overcome ... [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR [pmc.ncbi.nlm.nih.gov]

- 5. FGF/FGFR signaling in health and disease [nature.com]

Solubility Data and Solution Preparation

The following table summarizes the key quantitative data for FIIN-3 in DMSO.

| Parameter | Value | Notes | Source |

|---|---|---|---|

| Molecular Weight | 691.61 g/mol | [1] [2] [3] | |

| Solubility in DMSO | ~10 mg/mL (~14.46 mM) | Sonication and warming may be needed. Moisture-absorbing DMSO can reduce solubility. | [1] [4] |

| CAS Number | 1637735-84-2 | [1] [2] [4] | |

| Purity | ≥98% - 99.7% | Varies by supplier and batch. | [2] [4] [3] |

Experimental Protocols

The provided protocols are for research use only and are referenced from supplier documentation.

In Vitro Stock Solution Preparation

This protocol is for preparing a 10 mg/mL stock solution in DMSO [1] [4].

- Weigh 10 mg of this compound.

- Add 1 mL of pure, fresh DMSO to the compound. Using newly opened, anhydrous DMSO is recommended for best results, as it is hygroscopic [1].

- Mix by vortexing or gentle shaking.

- Solubilize using a sonicating water bath and/or warming to 37°C may be required to fully dissolve the compound [1].

- Store the stock solution. Aliquot and store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles [1] [4].

In Vivo Formulation Preparation

One common formulation for animal studies involves creating a clear solution using sequential addition of solvents [1] [4] [3]. The following example aims for a final concentration of 2.5 mg/mL:

- Prepare DMSO Stock: Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to a vial.

- Add PEG300: Add 400 µL of PEG300 to the vial and mix evenly until the solution is clear.

- Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix evenly until clear.

- Dilute with Saline: Add 450 µL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL. Mix evenly [1] [4].

> Important Note: These protocols are for reference only. They have not been independently validated for your specific experimental conditions. You should confirm the suitability of these methods for your research.

Visual Guide to this compound Solubility and Workflow

The following diagram illustrates the molecular structure and core experimental workflow for preparing this compound solutions, as described in the search results.

This compound Solution Preparation Workflow: This chart outlines the key parameters and pathways for preparing this compound stock and in vivo solutions.

Key Technical Considerations

- DMSO Quality: The solubility of this compound can be significantly impacted by the quality of the DMSO used. Hygroscopic DMSO (which has absorbed moisture from the air) can reduce the compound's solubility. It is critical to use fresh, anhydrous DMSO from a newly opened container for preparing stock solutions [1] [2].

- Solubility Limitation: While the solubility is reported as approximately 10 mg/mL, achieving this concentration may require sonication and warming. If higher concentrations are needed, it is advisable to contact the supplier, as some batches may have different solubility characteristics [1] [4].

References

FIIN-3 Solubility and Stock Preparation

The following table summarizes the key physicochemical and solubility data for FIIN-3 to aid in laboratory handling [1] [2] [3].

| Parameter | Detail / Value |

|---|---|

| CAS Number | 1637735-84-2 [1] [2] [3] |

| Molecular Formula | C₃₄H₃₆Cl₂N₈O₄ [1] [2] [3] |

| Molecular Weight | 691.61 g/mol [1] [2] [3] |

| Appearance | White to off-white solid powder [2] [3] |

| Recommended Solvent | DMSO [1] [2] [3] |

| Solubility in DMSO | ~10 mg/mL (~14.46 mM) [1] [2] |

For preparing a 10 mM stock solution in DMSO, you can follow this standardized protocol [1] [2]:

- Weigh 6.92 mg of this compound.

- Add 1 mL of pure, anhydrous DMSO.

- Mix thoroughly by vortexing or gentle sonication until the solid is completely dissolved. The solution should be clear.

- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

- Store the aliquots at -80°C, which is recommended for up to 2 years [1] [2].

In Vitro Cellular Assay Protocols

This compound is an irreversible, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and has shown activity against the Epidermal Growth Factor Receptor (EGFR) [2] [3] [4]. The following table outlines its reported biological activity based on supplier and literature data [1] [2].

| Assay / Property | Description / Result |

|---|---|

| Primary Target & IC₅₀ | FGFR1 (13.1 nM), FGFR2 (21 nM), FGFR3 (31.4 nM), FGFR4 (35.3 nM) [1] [2] [3] |

| Key Feature | Potently inhibits wild-type FGFRs and gatekeeper mutants (e.g., FGFR2 V564M) that confer resistance to other FGFR inhibitors [2]. |

| Cellular Anti-proliferative Activity (EC₅₀) | 1-41 nM (Ba/F3 cells expressing WT FGFR1-4); 64 nM (Ba/F3 cells expressing FGFR2 V564M mutant) [1] [2]. |

| Target Engagement (Phospho-inhibition) | Complete inhibition of FGFR2 autophosphorylation (Tyr656/657) at concentrations as low as 3 nM in WT FGFR2 Ba/F3 cells [1] [2]. |

The diagram below illustrates the core signaling pathway targeted by this compound and the experimental workflow for assessing its cellular effects.

Experimental Workflow for Cellular Studies

For researchers aiming to validate this compound activity in their own cellular models, the following workflow provides a general guide. Specific conditions (e.g., cell line, treatment duration) will need to be optimized.

Critical Handling and Safety Notes

- For Research Use Only: this compound is strictly for research purposes and is not intended for human or veterinary use [1] [2] [3].

- DMSO Handling: The stock solution is prepared in DMSO. Handle DMSO with awareness, as it can facilitate the rapid absorption of other substances through the skin. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.

- Solution Stability: Aliquot and store this compound stock solutions at -80°C to maintain stability over time. Avoid repeated freeze-thaw cycles [1] [2].

- Vehicle Control: Always include a DMSO vehicle control in your experiments, using the same concentration of DMSO as in your treatment groups, to account for any solvent effects on cells.

Reference Summary

- Frontiers in Chemistry (2022): A comprehensive review detailing the FGF/FGFR signaling pathway, its role in cancer, and the development of small-molecule FGFR inhibitors, providing the biological context for this compound's mechanism [5].

- MedChemExpress (MCE): Supplier data sheet providing the chemical structure, IC₅₀ values against FGFR1-4, EC₅₀ values in cellular antiproliferative assays, and detailed solubility and storage protocols [1].

- InvivoChem: Supplier data sheet confirming this compound's status as an irreversible, next-generation covalent inhibitor, its potency against gatekeeper mutants, and its cross-reactivity with EGFR. Also provides detailed in vitro experimental observations [2].

- TargetMol: Supplier data sheet providing basic bioactivity description, target information, and solubility data [3].

- Advanced Science (2025): A recent multi-omics study on the related covalent FGFR inhibitor FIIN-2, illustrating the application of chemical proteomics to identify on- and off-target effects, which is relevant for the broader class of irreversible FGFR inhibitors [4].

References

- 1. This compound | EGFR Inhibitor [medchemexpress.com]

- 2. - FIIN | EGFR | CAS 1637735-84-2 | Buy 3 - FIIN from Supplier... 3 [invivochem.com]

- 3. - FIIN | EGFR | FGFR | TargetMol 3 [targetmol.com]

- 4. Integrative Multi‐Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for FIIN-3: Stock Solution Preparation and Experimental Applications

Introduction to FIIN-3 Properties and Inhibitor Profile

This compound is an irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family with demonstrated potency against all four FGFR subtypes. This small molecule compound with molecular weight 691.61 and CAS number 1637735-84-2 forms a covalent bond with target kinases, resulting in prolonged pharmacodynamic effects and potential efficacy against gatekeeper mutations that often confer resistance to conventional therapies. This compound exhibits nanomolar inhibitory activity across FGFR isoforms, with particular potency against FGFR1 (IC50 = 13.1 nM), while maintaining strong inhibition of FGFR2 (21 nM), FGFR3 (31.4 nM), and FGFR4 (35.3 nM) [1] [2].

Beyond its primary FGFR targets, this compound demonstrates significant activity against EGFR (EC50 = 43 nM), with enhanced potency against the EGFR L858R mutant (EC50 = 17 nM) and moderate activity against the double mutant L858R/T790M (EC50 = 231 nM) [1]. This secondary inhibition profile is significant given the overlapping signaling pathways and clinical cross-resistance mechanisms between FGFR and EGFR families. The compound's cellular activity has been validated in Ba/F3 cell models, where it effectively inhibits both wild-type FGFRs (EC50 range: 1-41 nM) and gatekeeper mutants such as FGFR2 V564M (EC50 = 64 nM) [1], highlighting its potential for addressing therapeutic resistance.

Stock Solution Preparation and Storage Conditions

Chemical Properties and Solubility Characteristics

This compound is supplied as a white to off-white solid with a predicted density of 1.379 g/cm³ [2]. The compound has demonstrated optimal solubility in DMSO, which is the recommended solvent for preparing concentrated stock solutions. For a standard 10 mM stock solution, 10 mg of this compound should be dissolved in 1.446 mL of anhydrous DMSO [1]. The solubility in DMSO is approximately 6.25-10 mg/mL (9.04-14.46 mM) [1] [2], and sonication with gentle warming is recommended to ensure complete dissolution. The compound may require brief heating to 37-40°C with vortex mixing to achieve full solubilization, but exposure to higher temperatures should be avoided to prevent compound degradation.

Preparation Methods and Storage Stability

Table: this compound Stock Solution Preparation Options

| Concentration | Amount of this compound | Solvent Volume | Storage Conditions | Stability Duration |

|---|---|---|---|---|

| 10 mM (DMSO stock) | 10 mg | 1.446 mL DMSO | -80°C (desiccated) | 2 years |

| 10 mM (DMSO stock) | 10 mg | 1.446 mL DMSO | -20°C (desiccated) | 1 year |

| 5 mM (DMSO stock) | 5 mg | 1.446 mL DMSO | -80°C (desiccated) | 2 years |

| 1 mg/mL (aqueous working solution) | 10 mM DMSO stock | Various aqueous buffers | -80°C (aliquoted) | 1-4 weeks |

For long-term storage, aliquoting stock solutions into tightly sealed, light-resistant containers is critical to maintain stability and prevent moisture absorption, as DMSO is hygroscopic. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots whenever possible [1] [2]. The chemical structure of this compound includes reactive groups that may degrade under suboptimal conditions, so proper storage at -80°C in anhydrous DMSO is essential for maintaining potency across the documented storage period of up to two years [1].

In Vivo Formulation and Dosing Solutions

Vehicle Composition and Preparation Protocol

For animal studies, this compound requires specialized formulation to ensure adequate bioavailability and tolerability. The recommended in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1] [2]. This combination provides sufficient solubility while minimizing potential solvent toxicity. Preparation should follow a sequential addition method: first, dilute the DMSO stock solution with PEG300 while mixing thoroughly; then add Tween 80 with continuous mixing; finally, gradually add saline while vortexing to achieve a clear, homogeneous solution [2].

The standard protocol for preparing 1 mL of dosing solution (1 mg/mL) is as follows:

- Transfer 100 μL of 10 mM this compound DMSO stock solution (contains 1 mg this compound) to a sterile vial

- Add 400 μL of PEG300 while vortexing gently until fully mixed

- Add 50 μL of Tween 80 with continued mixing

- Slowly add 450 μL of saline while vortexing to achieve final concentration

- Confirm solution clarity before administration; sonication may be applied if precipitation occurs [1] [2]

Dosing Considerations and Stability

Table: this compound Formulation Comparison for Different Applications

| Application Type | Recommended Vehicle | Concentration Range | Administration Routes | Key Considerations |

|---|---|---|---|---|

| In vitro cellular assays | DMSO (final concentration <0.1%) | 1 nM-10 μM | N/A | Final DMSO concentration should not exceed 0.1% in cell culture |

| In vivo efficacy studies | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | 1-5 mg/mL | IP, IV, oral gavage | Prepare fresh before each administration; monitor for vehicle-related effects |

| Acute toxicity studies | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | 0.1-3 mg/mL | IP, IV | Dose volume typically 5-10 mL/kg; adjust based on animal model |

The prepared in vivo formulation should be used immediately after preparation to ensure stability and consistent dosing [2]. If storage is necessary, solutions may be kept at 4°C for up to 24 hours with protection from light, but precipitation may occur over time. For longer-term stability, the freeze-thaw stability of the formulation should be empirically determined, as aggregation may reduce bioavailability. Dosing regimens typically range from 10-50 mg/kg depending on the animal model, administration route, and experimental objectives, with pharmacokinetic studies recommended to establish optimal dosing frequency [1].

Experimental Protocols and Assay Methods

Cellular Proliferation and Inhibition Assays

The antiproliferative activity of this compound has been extensively characterized in Ba/F3 cells expressing wild-type or mutant FGFRs. The standard protocol involves:

- Cell seeding: Plate 3,000-5,000 cells per well in 96-well plates in complete growth medium

- Compound treatment: Add this compound at serial dilutions (typically 0.1 nM to 10 μM) 24 hours after seeding

- Incubation: Maintain cells with compound for 72 hours under standard culture conditions

- Viability assessment: Add MTS reagent and incubate for 1-4 hours before measuring absorbance at 490 nm [1]

In Ba/F3 cells expressing wild-type FGFR1-4, this compound demonstrates potent antiproliferative effects with EC50 values of approximately 1 nM, while against the gatekeeper mutant FGFR2 V564M, it shows an EC50 of 64 nM [1]. This assay provides critical data on compound potency and selectivity across different FGFR variants.

Target Engagement and Mechanism of Action Studies

To evaluate the direct effects of this compound on FGFR signaling pathways, phosphorylation inhibition assays can be performed:

- Cell treatment: Incubate FGFR-expressing cells (e.g., Ba/F3 transformants) with this compound across a concentration range (e.g., 1-1000 nM) for 2-16 hours

- Cell lysis: Harvest cells and lyse using RIPA buffer supplemented with phosphatase and protease inhibitors

- Western blot analysis: Resolve proteins by SDS-PAGE, transfer to membranes, and probe with specific antibodies

- Detection: Assess FGFR autophosphorylation (e.g., FGFR2 Tyr656/657) and downstream signaling proteins (MAPK, AKT) [1]

In wild-type FGFR2 Ba/F3 cells, this compound completely inhibits FGFR2 autophosphorylation at concentrations as low as 3 nM. In FGFR2 V564M mutant cells, partial inhibition occurs at 100 nM with complete inhibition observed at 300 nM [1]. These mechanistic studies confirm target engagement and functional pathway inhibition.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

Diagram 1: this compound Mechanism of Action in FGFR Signaling Pathway. This compound covalently binds to Cys477 in the FGFR kinase domain, inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways including MAPK, AKT, and STAT, ultimately affecting key cellular processes such as proliferation, survival, and angiogenesis [1] [3].

Experimental Workflow for this compound Stock Solution Preparation

Diagram 2: Comprehensive Workflow for this compound Stock Solution Preparation and Experimental Use. This workflow outlines the sequential steps for preparing both in vitro stock solutions and in vivo formulations of this compound, emphasizing proper aliquoting, storage conditions, and the additional steps required for animal studies [1] [2].

Technical Considerations and Troubleshooting

Common Preparation Issues and Solutions

Researchers may encounter several challenges when working with this compound stock solutions. Precipitation upon storage is a frequent issue, particularly with aqueous working solutions or in vivo formulations. If precipitation occurs, briefly warm the solution to 37-40°C with vortexing and sonicate for 1-2 minutes to redissolve. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration or increasing the percentage of co-solvents in the formulation [2].

Variable cellular activity across experiments may indicate stock solution degradation. To monitor compound integrity, periodically check the appearance of stock solutions (should remain clear without discoloration) and consider running a reference sample with known activity in your assay system. For critical long-term studies, HPLC analysis can confirm compound stability. When preparing in vivo formulations, if the solution becomes cloudy upon saline addition, this often indicates too rapid mixing - reformulate with slower, dropwise addition of saline while continuously vortexing [1] [2].

Optimization Guidelines for Specific Applications

The effective concentration range of this compound varies depending on the experimental system:

- For cellular proliferation assays in Ba/F3 transformants: 0.1-1000 nM

- For phosphorylation inhibition studies: 1-3000 nM

- For gatekeeper mutant FGFR inhibition: 10-1000 nM

- For EGFR mutant inhibition: 10-1000 nM [1]

When testing new cell lines or experimental models, conduct dose-range finding experiments with 3-10 fold serial dilutions across a broad concentration range. For irreversible inhibitors like this compound, pre-incubation time with the compound before stimulation or assessment may impact results, with typical pre-incubation periods ranging from 30 minutes to 4 hours. Additionally, consider the cellular context and FGFR expression levels in your experimental system, as these factors significantly influence compound sensitivity and required concentrations [1].

References

FIIN-3 in vitro cell assay protocol Ba/F3 cells

FIIN-3 Profile and Ba/F3 Cell System

This compound is an irreversible inhibitor of FGFR with the following half-maximal inhibitory concentration (IC₅₀) values against different FGFR isoforms [1]:

| FGFR Isoform | IC₅₀ (nM) |

|---|---|

| FGFR1 | 13.1 |

| FGFR2 | 21 |

| FGFR3 | 31.4 |

| FGFR4 | 35.3 |

The Ba/F3 cell system is a cornerstone for studying oncogene addiction and drug efficacy. These are murine pro-B lymphocytes that are interleukin-3 (IL-3) dependent for survival and proliferation. Introducing a driver oncogene, such as a wild-type or mutant FGFR, transforms these cells, making them IL-3 independent but addicted to the introduced oncogene for survival. This provides a clean model to study the specific effects of drugs on the target oncogenic pathway [2] [3] [4].

Experimental Protocol: Assessing this compound in Ba/F3 Cells

Here is a detailed protocol for evaluating the anti-proliferative effects of this compound on Ba/F3 cells transformed with various FGFR constructs.

Part 1: Ba/F3 Cell Transformation with FGFR

This first part involves engineering the Ba/F3 cells to express the FGFR gene of interest, which allows them to proliferate without IL-3.

Key Steps:

- Transduction: Use retroviruses (e.g., the pMIG vector) to transduce Ba/F3 cells with constructs for wild-type or mutant FGFRs (e.g., FGFR2 V564M). A control virus (e.g., empty pMIG vector) should be included. These vectors often bicistronically express a marker like Green Fluorescent Protein (GFP) [5] [6].

- Selection: Isolate successfully transduced cells using flow cytometry-based cell sorting for GFP-positive cells [5].

- Transformation Assay: Plate the sorted cells in 24-well plates using RPMI media supplemented with 10% fetal bovine serum, but without IL-3. Culture the cells for approximately 3 weeks.

- Validation: A well is scored as positive for transformation if the cell concentration exceeds 1 × 10⁶/mL after this period, confirming IL-3-independent growth [5]. It is critical to sequence-validate the transgene in the transformed cell line to ensure no unintended mutations were acquired during the process [2].

Part 2: Drug Sensitivity Assay with this compound

Once stably transformed cell lines are established, you can test the efficacy of this compound.

Key Steps:

- Plating: Plate the stably transformed Ba/F3-FGFR cells in 96-well plates at a density of 5,000–10,000 cells per well in media without IL-3.

- Dosing: Treat the cells with a serial dilution of this compound. A typical range might be from 1 nM to 1000 nM, including a DMSO vehicle control.

- Proliferation Assay: Incubate the cells with the compound for 72 hours. After this period, measure cell proliferation using a colorimetric assay like MTS.

- Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for each cell line, which represents the concentration of this compound that reduces cell proliferation by 50% [1].

Antiproliferative Activity of this compound in Ba/F3 Models

The table below summarizes the potency of this compound against Ba/F3 cells expressing different FGFR constructs, as determined by EC₅₀ values from MTS assays after 72 hours of treatment [1].

| Ba/F3 Cell Model | FGFR Construct | EC₅₀ (nM) | Experimental Context |

|---|---|---|---|

| Wild-type FGFR1 | Wild-type | 1 | Antiproliferative activity [1] |

| Wild-type FGFR2 | Wild-type | 1 | Antiproliferative activity [1] |

| Wild-type FGFR3 | Wild-type | 1 | Antiproliferative activity [1] |

| Wild-type FGFR4 | Wild-type | 1 | Antiproliferative activity [1] |

| FGFR2 V564M Mutant | Gatekeeper mutant | 64 | Antiproliferative activity [1] |

Key Findings and Interpretation

- Potent Pan-FGFR Inhibition: this compound demonstrates potent and broad-spectrum activity against all wild-type FGFR isoforms (FGFR1-4) in cellular models, with an EC₅₀ of 1 nM [1].

- Activity Against Gatekeeper Mutants: this compound retains notable activity against the FGFR2 V564M gatekeeper mutant, a common resistance mutation, though with reduced potency (EC₅₀ = 64 nM) [1]. This suggests its potential to overcome certain forms of clinical resistance.

- On-Target Effect Validation: The dramatic difference in EC₅₀ between FGFR-transformed cells and the parental, IL-3-dependent Ba/F3 cells (which should be highly resistant to this compound) provides strong evidence that the antiproliferative effect is on-target, specifically through FGFR inhibition. This can be further confirmed by western blot analysis showing inhibition of FGFR autophosphorylation (e.g., complete inhibition of wild-type FGFR2 at concentrations as low as 3 nM) [1].

Critical Considerations for the Protocol

- Compound Handling: this compound is for research use only. Prepare stock solutions in DMSO and store as recommended (e.g., -20°C to -80°C). Use freshly prepared or properly thawed stocks to avoid loss of potency from freeze-thaw cycles [1].

- Controls are Essential: Always include appropriate controls in your experiments:

- Negative Control: Parental Ba/F3 cells grown in IL-3 (should be viable).

- Transformation Control: FGFR-transformed cells in media without IL-3 and without drug (should proliferate).

- Vehicle Control: FGFR-transformed cells treated with DMSO only.

- System Limitations: While powerful, the Ba/F3 system is a murine hematopoietic cell line and may not fully recapitulate the signaling context of human cancer epithelial cells. Findings should be validated in more complex, human-derived models [3].

Further Research Directions

After establishing baseline efficacy, you can use this protocol to:

- Test this compound in Combination Therapies with other targeted agents or chemotherapies.

- Generate Resistant Clones by long-term exposure to increasing doses of this compound, followed by sequencing to identify novel resistance mutations [3].

- Profile Off-Target Effects by testing this compound on Ba/F3 cells transformed with other oncogenes (e.g., EGFR mutants) to assess selectivity.

References

- 1. This compound | EGFR Inhibitor [medchemexpress.com]

- 2. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utility of the Ba/F3 cell system for exploring on‐target ... [pmc.ncbi.nlm.nih.gov]

- 4. Ba/F3 Cell Line - an overview [sciencedirect.com]

- 5. In vitro BaF3 cell and bone marrow transformation assays [bio-protocol.org]

- 6. Phenotypic screening of signaling motifs that efficiently ... [nature.com]

Application Notes and Protocol: FIIN-3 Autophosphorylation Inhibition Assay for FGFR Research

Introduction to FIIN-3 and Its Mechanism of Action

This compound is a novel, potent, selective, and irreversible next-generation covalent inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family. It demonstrates strong activity against wild-type FGFRs and, notably, against gatekeeper mutants that confer resistance to first-generation FGFR inhibitors like NVP-BGJ398 and AZD4547 [1] [2]. Its unique mechanism involves covalent binding to a conserved cysteine residue within the ATP-binding pocket of the kinase, leading to prolonged suppression of kinase activity and autophosphorylation, which is essential for downstream signal transduction [2] [3].

A key and unprecedented feature of this compound is its conformational flexibility, which allows it to simultaneously and covalently inhibit both FGFR and the Epidermal Growth Factor Receptor (EGFR) by targeting two distinct cysteine residues in their respective kinase domains [2]. This makes this compound a valuable tool for studying resistance mechanisms and compensatory signaling pathways in cancer cells.

Quantitative Profiling of this compound

Enzyme Inhibition Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the four FGFR isoforms in enzymatic assays [1] [4].

Table 1: IC₅₀ values of this compound against FGFR isoforms.

| FGFR Isoform | IC₅₀ (nM) |

|---|---|

| FGFR1 | 13.1 |

| FGFR2 | 21.0 |

| FGFR3 | 31.4 |

| FGFR4 | 35.3 |

Cellular Efficacy (EC50)

The anti-proliferative efficacy of this compound was measured in Ba/F3 cells engineered to be dependent on various FGFR and EGFR constructs [1] [4].

Table 2: Cellular EC₅₀ values of this compound in engineered Ba/F3 models.

| Cellular Model | Description | EC₅₀ (nM) |

|---|---|---|

| WT FGFR1 | Ba/F3 cells transformed with wild-type FGFR1 | 1 |

| WT FGFR2 | Ba/F3 cells transformed with wild-type FGFR2 | 1 |

| FGFR2 V564M | Ba/F3 cells with gatekeeper mutant FGFR2 | 64 |

| WT EGFR (EGFR vIII) | Ba/F3 cells transformed with WT EGFR kinase domain | 135 |

| EGFR L858R | Ba/F3 cells with activating mutant EGFR | 17 |

| EGFR L858R/T790M | Ba/F3 cells with double-mutant EGFR (gatekeeper) | 231 |

Detailed Experimental Protocols

Protocol 1: Cellular Autophosphorylation Inhibition Assay

This protocol details the procedure for assessing this compound's ability to inhibit FGFR2 autophosphorylation in Ba/F3 cells [1] [4].

3.1.1 Materials and Reagents

- Cell Line: Ba/F3 cells engineered to express wild-type (WT) FGFR2 or the gatekeeper mutant FGFR2 V564M.

- Inhibitor: this compound (e.g., from MedChemExpress, Cat. No. Not specified). Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO to create working concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration is consistent and low (e.g., ≤0.1%) across all treatments.

- Growth Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and the necessary selective factors or cytokines to maintain FGFR dependency.

- Lysis Buffer: Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- Antibodies:

- Primary Antibody: Anti-phospho-FGFR (Tyr656/657) (Cell Signaling Technologies, #3471 or equivalent).

- Primary Antibody: Anti-total FGFR (for normalization).

- HRP-conjugated secondary antibodies.

- Other: SDS-PAGE gel, Western blot transfer apparatus, ECL detection reagents.

3.1.2 Procedure

- Cell Seeding and Serum Starvation: Seed the Ba/F3 cells in 6-well plates at a density of ( 5 \times 10^5 ) to ( 1 \times 10^6 ) cells per well in complete growth medium. Allow cells to adhere and grow for 24 hours. Replace the medium with serum-free medium for 4-6 hours to synchronize the cells and minimize basal signaling.

- Compound Treatment: Treat the cells with the pre-determined concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300 nM) or a vehicle control (DMSO) for a specified period (e.g., 4-6 hours).

- Cell Stimulation and Lysis: After pre-treatment with this compound, stimulate the cells with the relevant FGF ligand (e.g., 10-50 ng/mL FGF2) together with heparin for 10-15 minutes to activate FGFRs. Place the plates on ice, quickly remove the medium, and wash the cells once with cold PBS. Lyse the cells in 150-200 µL of ice-cold lysis buffer for 20 minutes on ice. Scrape the lysates and transfer them to microcentrifuge tubes.

- Clarification of Lysates: Centrifuge the lysates at ( >12,000 \times g ) for 15 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant to a new tube.

- Protein Quantification and Denaturation: Determine the protein concentration of each lysate using a Bradford or BCA assay. Normalize all samples to the same protein concentration. Add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to the lysates and boil for 5-10 minutes.

- Western Blot Analysis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Electrophorese until adequate separation is achieved, then transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

- Antibody Incubation:

- Incubate with primary antibody (e.g., anti-pFGFR, 1:1000 dilution) in blocking buffer overnight at 4°C.

- Wash the membrane 3 times for 5-10 minutes each with TBST.

- Incubate with the corresponding HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

- Wash again 3 times with TBST.

- Signal Detection and Visualization: Incubate the membrane with ECL reagent according to the manufacturer's instructions. Detect the chemiluminescent signal using a digital imager or X-ray film.

- Membrane Stripping and Reprobing (Optional): To probe for total FGFR, the membrane can be stripped and re-probed following standard protocols to ensure equal loading.

3.1.3 Expected Results

- In WT FGFR2 Ba/F3 cells, this compound is expected to completely inhibit FGFR2 autophosphorylation on Tyr656/657 at concentrations as low as 3 nM [1].

- In FGFR2 V564M Ba/F3 cells, this compound should show partial inhibition at 100 nM and complete inhibition at 300 nM [1].

Protocol 2: Cellular Proliferation Inhibition Assay (MTS)

This protocol measures the anti-proliferative effect of this compound using an MTS assay [4].

3.2.1 Materials and Reagents

- Cell Lines: Ba/F3 cells dependent on WT FGFR1, FGFR2, FGFR3, FGFR4, or relevant mutants (e.g., FGFR2 V564M).

- Inhibitor: this compound, prepared as in Protocol 3.1.1.

- Reagents: Cell Titer 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega, Cat. No. G3580) or equivalent.

- Equipment: 96-well tissue culture plates, CO₂ incubator, plate reader capable of measuring absorbance at 490 nm.

3.2.2 Procedure

- Cell Seeding: Seed Ba/F3 cells in 96-well plates at a density of ( 2 \times 10^3 ) to ( 5 \times 10^3 ) cells per well in 100 µL of complete growth medium.

- Compound Treatment: 24 hours after seeding, add 100 µL of medium containing 2X the final desired concentration of this compound. The final concentration range should typically cover 0.1 nM to 10 µM, with 8-12 data points. Include vehicle control (DMSO) and blank (medium only) wells.

- Incubation: Incubate the cells for 72 hours in a humidified 37°C, 5% CO₂ incubator.

- MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate the plate for 1-4 hours at 37°C.

- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

- Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Fit the dose-response data using a four-parameter logistic model in software like GraphPad Prism to determine the EC₅₀ values.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the FGFR signaling pathway and the molecular mechanism of this compound inhibition, culminating in the readouts measured in the protocols above.

Diagram Title: this compound Inhibition of FGFR Signaling Pathway

Key Findings and Research Applications

- Overcoming Resistance: this compound demonstrates potent efficacy against gatekeeper mutants (e.g., FGFR2 V564M, FGFR2 V564F, FGFR2 E565K) that are resistant to first-generation FGFR inhibitors [1] [2].

- Dual Kinase Targeting: The unique ability of this compound to covalently inhibit both FGFR and EGFR by targeting distinct cysteine residues provides a strategic approach to tackle compensatory signaling and mixed-lineage cancers [2].

- Irreversible Inhibition: The covalent mechanism results in sustained target suppression, which is advantageous for maintaining pathway inhibition even after drug clearance [3].

References

- 1. - FIIN | EGFR | CAS 1637735-84-2 | Buy 3 - FIIN from Supplier... 3 [invivochem.com]

- 2. Development of covalent inhibitors that can overcome ... [pmc.ncbi.nlm.nih.gov]

- 3. A Structure-guided Approach to Creating Covalent FGFR ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | EGFR Inhibitor [medchemexpress.com]

Experimental Data for FIIN-3 in H1581 Cells

The table below summarizes the key parameters from a published experiment using FIIN-3 in H1581 cells for Western blot analysis [1].

| Parameter | Details |

|---|---|

| Cell Line | H1581 (FGFR1 WT or V561M) cells [1] |

| Inhibitor | This compound [1] |

| Concentration | 1.0 µM [1] |

| Incubation Time | 12 hours [1] |

| Targets Analyzed | p-FRS2, p-FGFR, p-AKT, p-ERK [1] |

| Key Finding | At 1.0 µM, this compound effectively suppressed downstream FGFR signaling pathways in these cells [1]. |

Western Blot Protocol Workflow

The following diagram illustrates the general Western blot workflow. You should adapt this workflow using the specific experimental parameters from the table above.

Key Considerations for Your Experiment

To complete your protocol, you will need to determine several critical parameters based on your specific research goals and reagents.

- Cell Culture and Treatment: Culture H1581 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics [2] [3]. Treat cells at approximately 70-80% confluence with this compound (e.g., 1.0 µM for 12 hours) based on the experimental data, alongside vehicle control [1].

- Antibody Selection: The published study analyzed phosphorylation of FRS2, FGFR, AKT, and ERK [1]. You must select specific, validated primary antibodies against your targets of interest and corresponding HRP-conjugated secondary antibodies.

- Detailed Protocol Reference: For comprehensive, step-by-step instructions on each stage of the Western blot process—from sample preparation in SDS buffer to detection—you can refer to detailed protocols from reputable sources like Cell Signaling Technology or Abcam [4] [5].

Filling the Information Gaps

The main limitation from the search is the lack of a full, explicit protocol. To proceed effectively:

- Consult Antibody Data Sheets: The concentration and dilution buffer for your primary antibodies are critical and must be taken from the manufacturer's datasheets.

- Leverage General Protocols: Use the detailed steps from established technical resources to build the core of your method [4] [5].

- Consider Related Research: Be aware that H1581 cells are a well-established model for studying FGFR1 amplification and inhibitor resistance, and this compound is part of a class of irreversible FGFR inhibitors designed to overcome gatekeeper mutations [2] [3] [6].

References

- 1. - FIIN | CAS 1637735-84-2 | AbMole BioScience | 3 - FIIN Price 3 [abmole.com]

- 2. Expanding the Arsenal of FGFR Inhibitors [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel... [frontiersin.org]

- 4. | Abcam Western blot protocol [abcam.com]

- 5. Procedure | Western Signaling Technology Blot Cell [cellsignal.com]

- 6. Activation of CD44/PAK1/AKT signaling promotes ... [nature.com]

FIIN-3 cell viability assay EC50 determination

FIIN-3 Compound Profile and Cellular Activity

| Parameter | Details |

|---|---|

| Chemical Nature | Irreversible FGFR inhibitor [1] |

| Cellular Model | Mouse Ba/F3 cells expressing wild-type FGFR1, FGFR2, FGFR3, or FGFR4 [1] |

| Assay Type | Cell proliferation assay (MTS-based) [1] |

| Exposure Time | 72 hours [1] |

| EC₅₀ Values | 1 nM (against Ba/F3 cells expressing wild-type FGFR1, FGFR2, FGFR3, or FGFR4) [1] |

| Key Application | Probe for FGFR-dependent cellular phenomena; starting point for therapeutic development [2] |

Experimental Protocols for EC₅₀ Determination

Resazurin Reduction Assay (MTS Assay Principle)

This protocol is adapted from the method used to generate the this compound cellular EC₅₀ data [1] [3].

1. Pre-Assay Preparation

- Cell Seeding: Seed cells in 96-well flat-bottom tissue culture plates at a density optimized for your specific cell line (e.g., ( 7.5 \times 10^3 ) cells/well in 100 µL growth medium with 10% FBS is a recommended starting point) [3].

- Cell Line Consideration: For this compound, use engineered Ba/F3 cells expressing wild-type FGFRs or other FGFR-dependent cancer cell lines [1] [2].

- Pre-incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to resume log-phase growth [3].

2. Drug Treatment and Serial Dilution

- This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO [1].

- Serial Dilutions: Create a serial dilution of this compound in culture medium. Use matched DMSO vehicle controls for each concentration to avoid solvent cytotoxicity artifacts [3].

- Treatment: Add diluted this compound to cell culture wells. A typical dilution series may cover a range from below 1 nM to over 10 µM to adequately capture the full dose-response curve [1].

3. Assay Incubation and Viability Measurement

- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂ [1].

- Add Resazurin/MTS Reagent: Add 10 µL of resazurin-based reagent (e.g., MTS) directly to each 100 µL of culture medium [4].

- Develop Signal: Incubate the plate for 1-4 hours at 37°C, protected from light. Monitor color development to determine the optimal endpoint [5].

- Measure Absorbance/Fluorescence: Read the plate using a microplate reader. For resazurin (the active component in assays like PrestoBlue), measure fluorescence at Ex/Em of 560/590 nm. For MTS formazan, measure absorbance at 490 nm [6] [5].

Orthogonal Viability Assay (PrestoBlue & CyQUANT Direct)

For a more stringent measure of viability, this two-parameter protocol uses orthogonal mechanisms [6].

1. PrestoBlue Assay (Metabolic Activity)

- Add PrestoBlue 10X reagent directly to cells in culture (e.g., 10 µL to 90 µL of cells+medium in a 96-well plate) [6].

- Incubate at 37°C for 10 minutes [6].

- Read fluorescence with a bottom-reading plate reader at 560/590 nm (Ex/Em). The signal is stable for up to 7 hours [6].

2. CyQUANT Direct Assay (Nucleic Acid Content)

- Prepare the 2X CyQUANT Direct detection reagent by combining Hank’s Buffered Saline Solution (HBSS), PBS, or culture medium with the nucleic acid stain and background suppressor [6].

- Add the 2X detection reagent directly to the wells (equal volume to the existing well content) [6].

- Incubate at 37°C for 60 minutes, protected from light [6].

- Read fluorescence at 485/538 nm (Ex/Em). The signal is stable for up to 7 hours [6].

This compound Mechanism and Assay Workflow

The following diagram illustrates the mechanism of this compound and the workflow for determining its cellular EC₅₀.

Data Analysis and Quality Control

1. Curve Fitting and EC₅₀ Calculation

- Subtract background absorbance/fluorescence from all sample well readings [6].

- Normalize data: (Sample - Blank) / (Untreated Control - Blank) × 100% [3].

- Fit the normalized dose-response data to a nonlinear regression model, such as a four-parameter logistic (4PL) curve.

- The EC₅₀ is the drug concentration that gives a response halfway between the bottom and top plateaus of the curve.

2. Quality Control Metrics

- Z'-factor: Assess assay quality. Z' > 0.5 indicates an excellent assay suitable for screening [3].

- Coefficient of Variation (CV): Should be <20% for replicate wells [3].

- Signal-to-Background Ratio: Should be sufficiently large for robust detection [3].

Critical Experimental Considerations

Optimization and Troubleshooting

- Cell Seeding Density: Must be optimized for each cell line to prevent over-confluence during the 72-hour assay, which can alter metabolism and reduce signal [3].

- DMSO Cytotoxicity: Use matched DMSO vehicle controls for each drug concentration. Final DMSO concentration should typically be ≤0.1-1% to avoid solvent toxicity [3].

- Evaporation Control: Store diluted drug plates sealed at -20°C for no more than 48 hours to prevent evaporation and concentration changes. Use plate seals to minimize "edge effect" [3].

- Assay Interference: this compound is not known to directly interfere with resazurin/MTS reduction, but this should be verified in cell-free control experiments [4].

References

- 1. This compound | EGFR Inhibitor [medchemexpress.com]

- 2. A Structure-guided Approach to Creating Covalent FGFR ... [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of cell viability assays to improve replicability ... [nature.com]

- 4. WST-1 Assay : principles, protocol & best practices for cell ... [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell ... Viability [thermofisher.com]

Comprehensive Activity Profiling and Application Notes for FIIN-3: A Next-Generation Covalent FGFR Inhibitor with Activity Against Gatekeeper Mutants

Introduction to FGFR Signaling and Gatekeeper Mutations in Cancer

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, comprising FGFR1, FGFR2, FGFR3, and FGFR4, plays fundamental roles in regulating critical cellular processes including proliferation, differentiation, migration, and survival. Upon binding to FGF ligands, FGFRs dimerize and activate downstream signaling cascades such as the MAPK pathway and PI3K/Akt pathway, which transmit signals to the nucleus to regulate gene expression and cell fate decisions. While tightly regulated in normal physiology, deregulated FGFR signaling represents a well-established oncogenic driver across diverse cancer types. Oncogenic activation can occur through multiple mechanisms including gene amplification, activating mutations, and chromosomal translocations, making FGFRs promising therapeutic targets in precision oncology [1].

A significant challenge in targeting FGFRs and other kinase targets with ATP-competitive inhibitors is the emergence of drug-resistant mutations, particularly at the gatekeeper residue. The gatekeeper residue controls access to a hydrophobic pocket in the ATP-binding site, and mutations at this position (e.g., V564M/F in FGFR2, V555M in FGFR3, V550L in FGFR4) typically confer resistance to first-generation FGFR inhibitors like NVP-BGJ398 and AZD4547 by sterically hindering drug binding. Recent structural studies have revealed that gatekeeper mutations not only cause drug resistance but also destabilize the autoinhibited state of FGFR kinases, leading to enhanced basal kinase activity and more aggressive cancer phenotypes [2]. This dual impact underscores the critical need for next-generation inhibitors capable of overcoming these clinically relevant resistance mutations.

FIIN-3 Mechanism of Action and Structural Basis for Targeting Gatekeeper Mutants

This compound represents a novel class of covalent FGFR inhibitors specifically designed to address the clinical challenge of gatekeeper mutation-mediated resistance. As an irreversible inhibitor, this compound employs a unique covalent binding mechanism that involves the formation of a permanent covalent bond with a conserved cysteine residue (Cys486 in FGFR1) located in the P-loop of the FGFR ATP-binding pocket. This strategic targeting allows this compound to maintain potency against gatekeeper mutants that typically confer resistance to reversible ATP-competitive inhibitors [3].

The structural basis for this compound's exceptional activity profile has been elucidated through crystallographic studies, particularly the solved crystal structure of this compound in complex with the FGFR4 V550L gatekeeper mutant (PDB ID: 4R6V). This structural analysis revealed several remarkable features:

DFG-out binding mode: Unlike most covalent inhibitors that bind the active kinase conformation, this compound unexpectedly stabilizes the DFG-out conformation, which represents an inactive kinase state. This distinctive binding mode allows this compound to bypass steric hindrance imposed by gatekeeper mutations.

Dual kinase targeting capability: this compound demonstrates unprecedented conformational flexibility that enables it to covalently target both FGFR and EGFR by reacting with distinct cysteine residues in their respective ATP-binding pockets (Cys486 in FGFR1 and Cys797 in EGFR). This dual targeting capability was confirmed by crystal structures of this compound bound to both FGFR4 V550L and EGFR L858R [4].

Extended binding interactions: The inhibitor makes extensive contacts with residues in the ATP-binding site, including hydrophobic interactions with the gatekeeper residue itself, explaining its retained potency against gatekeeper mutants that impair binding of first-generation inhibitors [4].

The following diagram illustrates the mechanism of action of this compound and its ability to overcome gatekeeper mutations:

Figure 1: Mechanism of this compound Action Against Gatekeeper Mutants. First-generation FGFR inhibitors encounter resistance due to steric hindrance from gatekeeper mutations. In contrast, this compound forms a covalent bond with a conserved cysteine residue (Cys486 in FGFR1) and utilizes a unique DFG-out binding mode that bypasses this steric hindrance, enabling effective inhibition of gatekeeper mutant FGFRs.

Comprehensive Quantitative Profiling of this compound Activity

Enzymatic Inhibition of Wild-Type FGFR Kinases

This compound demonstrates potent and balanced inhibition across all four FGFR family members in enzymatic assays, as summarized in Table 1. The inhibitor exhibits low nanomolar IC₅₀ values against each FGFR kinase, with the highest potency observed against FGFR1 and slightly reduced but still potent activity against FGFR4 [5] [6].

Table 1: Enzymatic Inhibition of Wild-Type FGFR Kinases by this compound

| Kinase Target | IC₅₀ (nM) | Significance |

|---|---|---|

| FGFR1 | 13.1 | Most potent target; primary therapeutic focus |

| FGFR2 | 21.0 | Strong inhibition; relevant in gastric/endometrial cancers |

| FGFR3 | 31.4 | Effective targeting; important in bladder cancer/myeloma |

| FGFR4 | 35.3 | Potent inhibition; role in hepatocellular carcinomas |

Cellular Activity Against Wild-Type and Mutant FGFR-Dependent Models

The cellular efficacy of this compound was extensively evaluated using Ba/F3 cellular transformation models, which express either wild-type or mutant forms of FGFRs. As shown in Table 2, this compound demonstrates exceptional potency against cells dependent on wild-type FGFRs, with sub-nanomolar EC₅₀ values observed across all four FGFR family members. Importantly, this compound maintains strong activity against the FGFR2 V564M gatekeeper mutant, albeit with reduced potency compared to wild-type FGFR2 [5] [6].

Table 2: Cellular Antiproliferative Activity of this compound in Ba/F3 Transformation Models

| Cellular Model | EC₅₀ (nM) | Notes |

|---|---|---|

| Ba/F3 FGFR1 WT | 1 | Exceptional potency against FGFR1-dependent proliferation |

| Ba/F3 FGFR2 WT | 1 | Uniform high potency across FGFR family |

| Ba/F3 FGFR3 WT | 1 | Consistent activity against FGFR3-dependent growth |

| Ba/F3 FGFR4 WT | 1 | Potent inhibition of FGFR4-transformed cells |

| Ba/F3 FGFR2 V564M | 64 | ~64-fold reduction but maintains strong efficacy |

Cross-Reactivity with EGFR Family Members

A remarkable feature of this compound is its ability to also potently inhibit the epidermal growth factor receptor (EGFR), demonstrating the compound's unique capacity for dual kinase targeting. As summarized in Table 3, this compound shows particularly strong activity against the EGFR L858R mutant associated with non-small cell lung cancer sensitivity to EGFR inhibitors, while maintaining moderate activity against the EGFR L858R/T790M double mutant that confers resistance to first-generation EGFR inhibitors [5].

Table 3: this compound Activity Against EGFR Mutants

| EGFR Mutant | EC₅₀ (nM) | Clinical Significance |

|---|---|---|

| EGFR L858R | 17 | Potent inhibition of activating mutant |

| EGFR L858R/T790M | 231 | Moderate activity against resistance double mutant |

| EGFR vIII (WT kinase domain) | 135 | Activity against glioblastoma-associated mutant |

Detailed Experimental Protocols and Applications

Cellular Proliferation Assay Protocol

The Ba/F3 cell transformation model serves as a robust system for evaluating the cellular potency of this compound against both wild-type and mutant FGFRs. Below is a standardized protocol for assessing the antiproliferative effects of this compound:

Materials and Reagents:

- Ba/F3 cells engineered to express wild-type or mutant FGFRs (e.g., FGFR2 V564M gatekeeper mutant)

- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

- This compound stock solution (10 mM in DMSO)

- MTS reagent (for cell viability assessment)

- 96-well tissue culture plates

- CO₂ incubator maintained at 37°C and 5% CO₂

Procedure:

- Cell Preparation: Harvest exponentially growing Ba/F3 cells and wash twice with phosphate-buffered saline (PBS) to remove residual cytokines or growth factors.

- Compound Dilution: Prepare a 11-point serial dilution of this compound in complete medium, typically ranging from 0.1 nM to 10 μM. Include a DMSO vehicle control (final DMSO concentration ≤0.1%).

- Cell Plating: Seed cells in 96-well plates at a density of 5,000 cells per well in 100 μL of complete medium.

- Compound Treatment: Add 100 μL of the diluted this compound solutions to respective wells, resulting in final compound concentrations representing the desired range (e.g., 0.05 nM to 5 μM).

- Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

- Viability Assessment: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C until color development is evident.

- Absorbance Measurement: Measure absorbance at 490 nm using a microplate reader.

- Data Analysis: Calculate percentage viability relative to DMSO-treated controls and determine EC₅₀ values using non-linear regression analysis (e.g., four-parameter logistic curve fitting) [5] [6].

Technical Notes:

- Ensure consistent cell viability (>90%) at the time of plating for reproducible results.

- Include reference FGFR inhibitors (e.g., BGJ398, AZD4547) as comparators, particularly when evaluating gatekeeper mutant models.

- Perform each concentration in at least triplicate and repeat experiments a minimum of three independent times.

FGFR Autophosphorylation Inhibition Assay

Direct target engagement of this compound can be assessed through measurement of FGFR autophosphorylation at specific tyrosine residues (e.g., Tyr656/657 in FGFR2), which reflects kinase activation status.

Materials and Reagents:

- Ba/F3 cells expressing wild-type or mutant FGFRs

- This compound stock solution (10 mM in DMSO)

- Lysis buffer (containing NP-40 or Triton X-100 with phosphatase and protease inhibitors)

- Phospho-specific FGFR antibodies (e.g., anti-pFGFR Tyr656/657)

- Total FGFR antibodies for normalization

- Standard Western blotting equipment and reagents

Procedure:

- Cell Treatment: Treat subconfluent Ba/F3 cells expressing wild-type or mutant FGFRs with this compound across a concentration range (e.g., 1-1000 nM) for 2-4 hours.

- Cell Lysis: Lyse cells in ice-cold lysis buffer and clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.

- Protein Quantification: Determine protein concentrations using a Bradford or BCA assay.

- Western Blotting: Separate equal protein amounts (20-30 μg) by SDS-PAGE and transfer to PVDF membranes.

- Immunoblotting: Probe membranes with phospho-specific FGFR antibodies followed by appropriate HRP-conjugated secondary antibodies.

- Detection: Develop blots using enhanced chemiluminescence and image with a digital documentation system.

- Membrane Stripping and Reprobing: Strip membranes and reprobe with total FGFR antibodies to normalize for protein loading.

- Densitometric Analysis: Quantify band intensities using image analysis software and calculate percentage inhibition relative to DMSO-treated controls [5].

Expected Results:

- In wild-type FGFR2 Ba/F3 cells, this compound typically demonstrates complete inhibition of autophosphorylation at concentrations as low as 3 nM.

- For FGFR2 V564M gatekeeper mutant cells, partial inhibition is observed at 100 nM, with complete inhibition achieved at 300 nM, confirming retained activity against this resistance mutant.

The following diagram illustrates the complete experimental workflow for evaluating this compound activity:

Figure 2: Comprehensive Experimental Workflow for Evaluating this compound Activity. The diagram outlines the key steps in assessing this compound potency, ranging from compound preparation and cell seeding to endpoint analyses measuring either cellular proliferation or target phosphorylation, culminating in comprehensive data analysis.

Research Applications and Future Directions

The comprehensive profiling of this compound supports several significant research applications and provides direction for future investigations:

Overcoming Clinical Resistance: this compound represents a valuable chemical tool for addressing gatekeeper mutation-mediated resistance to first-generation FGFR inhibitors in clinical development. Its demonstrated activity against multiple FGFR gatekeeper mutants (V564M in FGFR2, V555M in FGFR3, V550L in FGFR4) suggests its potential utility as a template for next-generation therapeutic agents [5] [4].

Dual FGFR/EGFR Targeting Strategy: The unique ability of this compound to covalently inhibit both FGFR and EGFR kinases through targeting of distinct cysteine residues enables investigation of vertical pathway inhibition and potential applications in tumors with co-activation of both receptor families. This dual targeting capability may be particularly relevant in cancers where compensatory pathway activation contributes to resistance mechanisms [4].

Chemical Biology Probe: this compound serves as an excellent chemical probe for studying FGFR-dependent cellular phenomena, including investigations of FGFR signaling dynamics, substrate phosphorylation networks, and functional validation of FGFR-driven oncogenic states. The covalent nature of this compound enables pull-down experiments and target engagement studies using biotin-derivatized analogues [3].

Foundation for Future Drug Development: The structural insights gained from this compound's unique DFG-out binding mode provide valuable guidance for structure-based drug design efforts aimed at developing clinical candidates with optimized pharmaceutical properties, including enhanced selectivity, improved pharmacokinetic profiles, and reduced off-target effects [4].

Conclusion

This compound represents a significant advancement in the field of FGFR-targeted therapeutics, addressing the critical clinical challenge of gatekeeper mutation-mediated resistance through its innovative covalent binding mechanism. The comprehensive activity data presented in this application note demonstrate this compound's potent inhibition of both wild-type and gatekeeper mutant forms of all four FGFR family members, along with its unique capacity for dual FGFR/EGFR targeting. The detailed experimental protocols provide researchers with robust methodologies for evaluating this compound activity in relevant cellular models, enabling further investigation of this promising compound class. As research progresses, this compound and its derivatives hold significant potential for clinical translation in overcoming resistance to first-generation FGFR inhibitors, ultimately offering renewed hope for patients with FGFR-driven malignancies.

References

- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway [pmc.ncbi.nlm.nih.gov]

- 2. Gatekeeper mutations activate FGF receptor tyrosine kinases ... [pubmed.ncbi.nlm.nih.gov]

- 3. A Structure-guided Approach to Creating Covalent FGFR ... [pmc.ncbi.nlm.nih.gov]

- 4. RCSB PDB - 4R6V: Crystal Structure of FGF Receptor... [rcsb.org]

- 5. - FIIN | EGFR | CAS 1637735-84-2 | Buy 3 - FIIN from Supplier... 3 [invivochem.com]

- 6. This compound | EGFR Inhibitor [medchemexpress.com]

overcoming FGFR gatekeeper mutation resistance with FIIN-3

Understanding FIIN-3 and Gatekeeper Mutations

Q: What are FGFR gatekeeper mutations and why do they cause resistance? Gatekeeper mutations are specific amino acid changes in the kinase domain of FGFRs that confer resistance to first-generation ATP-competitive tyrosine kinase inhibitors (TKIs) like BGJ398 and AZD4547 [1]. These residues control access to a hydrophobic region in the ATP-binding pocket. When mutated, they can cause steric clashes with the inhibitor or increase the kinase's affinity for ATP, making the drugs less effective [1]. Common gatekeeper mutations include V561M in FGFR1, V555M in FGFR3, V564F in FGFR2, and V550L/M in FGFR4 [2] [1].

Q: How does this compound overcome this resistance? this compound is a covalent, irreversible inhibitor designed to circumvent gatekeeper mutations through two key mechanisms [2]:

- Covalent Binding: It forms a permanent, covalent bond with a cysteine residue in the ATP-binding pocket, which is not directly affected by the gatekeeper mutation.

- Conformational Flexibility: The reactive acrylamide substituent of this compound is conformationally flexible, allowing it to adapt to the structural changes induced by the gatekeeper mutation without losing effective binding [2].

This compound Experimental Data and Resistance Profile

The table below summarizes quantitative data on FGFR gatekeeper mutations and this compound's inhibitory profile.

| FGFR Isoform | Gatekeeper Mutation | Resistant to 1st-gen TKIs | This compound Activity | Structural Mechanism |

|---|---|---|---|---|

| FGFR1 [1] | V561M | AZD4547, PD173074 [1] | Overcomes [2] | Covalent binding, conformational flexibility [2] |

| FGFR2 [1] | V564F | BGJ398, Debio1347 [1] | Overcomes [2] | Covalent binding, conformational flexibility [2] |

| FGFR3 [1] | V555M | AZD4547, PD173074 [1] | Overcomes [2] | Covalent binding, conformational flexibility [2] |

| FGFR4 [2] | V550L | Fisogatinib (BLU-554) [1] | Overcomes [2] | Binds DFG-out conformation; covalent bond with C552 [2] |

Representative Experimental Protocol: Assessing this compound Efficacy

This protocol outlines a cell-based assay to test this compound against gatekeeper mutant FGFRs [2].

Objective: To determine the potency of this compound in inhibiting the proliferation of Ba/F3 cells engineered to depend on a specific gatekeeper mutant FGFR for survival.

Materials:

- Ba/F3 cell lines expressing wild-type or gatekeeper mutant FGFRs (e.g., FGFR1 V561M, FGFR2 V564F, FGFR3 V555M, FGFR4 V550L).

- This compound (dissolved in DMSO as a stock solution).

- First-generation FGFR-TKIs (e.g., BGJ398, AZD4547) for comparison.

- Cell culture reagents and 96-well cell culture plates.

Method:

- Cell Seeding: Seed Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well.

- Compound Treatment: Treat cells with a serial dilution of this compound or a control TKI. Include a DMSO-only vehicle control.

- Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

- Viability Assay: Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

- Data Analysis:

- Calculate the percentage of cell viability relative to the DMSO control for each concentration.

- Plot dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Expected Outcome: this compound is expected to show low nanomolar IC₅₀ values against all tested gatekeeper mutants, while first-generation TKIs will show significantly reduced potency [2].

FGFR Signaling and this compound Mechanism

The diagram below illustrates the FGF/FGFR signaling pathway and the points of inhibition by this compound.

FGFR Signaling and this compound Inhibition: This diagram shows the core FGF/FGFR signaling pathway leading to cellular responses. The pathway remains functional even with a gatekeeper mutant FGFR, which simultaneously causes resistance to first-generation TKIs. This compound overcomes this by covalently binding to the mutant receptor [2] [1] [3].

Key Takeaways for Researchers

- This compound's primary advantage is its irreversible, covalent mechanism and flexible structure, allowing it to bypass steric hindrance caused by gatekeeper mutations [2].

- Combination therapy may be needed for complex resistance involving alternative pathway activation [1].

- Structural data (PDB: 4R6V) is available to guide the design of your own experiments and for modeling studies [2].

References

FIIN-3 potency against EGFR L858R T790M double mutant

Potency of FIIN-3 Against EGFR Mutants

The following table summarizes the anti-proliferative activity (measured as EC₅₀) of this compound from available research data. Please note that data for some specific cell lines is not available in the search results.

| Cell Model / Kinase | Mutation / Type | Potency (EC₅₀ or IC₅₀) | Notes |

|---|---|---|---|

| Ba/F3 Cells [1] | EGFR L858R | 17 nM | Anti-proliferative activity |

| Ba/F3 Cells [1] | EGFR L858R/T790M | 231 nM | Anti-proliferative activity |

| Ba/F3 Cells [1] | EGFR vIII (WT kinase domain) | 135 nM | Anti-proliferative activity |

| Kinase Activity [1] | Wild-Type EGFR | 43 nM (IC₅₀) | Direct kinase inhibition |

Mechanism of Action: A Dual-Targeting Inhibitor

This compound is characterized as an irreversible inhibitor [1]. Its most distinctive feature is the ability to covalently inhibit both FGFR and EGFR kinases by targeting distinct cysteine residues within their ATP-binding pockets [2].

- Structural Flexibility: The conformational flexibility of its acrylamide substituent allows it to adapt and form covalent bonds with different cysteine residues present in FGFRs and EGFR [2].

- Overcoming Resistance: This mechanism is particularly relevant for overcoming gatekeeper mutations (like V564M in FGFR2) that often confer resistance to first-generation inhibitors [2]. Crystal structures of this compound bound to FGFR4 V550L and EGFR L858R have illustrated this structural basis for dual targeting [2].

The diagram below illustrates this unique covalent binding mechanism.

Key Experimental Protocols

The search results provide insights into the standard methodologies used to generate the data on this compound.

1. Cell-Based Anti-Proliferative Assay [1] This protocol is used to determine the EC₅₀ values, which indicate the concentration of a compound required to reduce cell proliferation by half.

2. Immunoblotting (Western Blot) Analysis [2] This method confirms the direct inhibition of the target kinase and its downstream signaling pathway by this compound.

- Cell Treatment: Cells are treated with this compound for a set period (e.g., 2 hours) [3].

- Cell Lysis: Proteins are extracted from the cells using a lysis buffer.

- Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.

- Membrane Transfer: Proteins are transferred to a PVDF membrane.

- Antibody Probing: The membrane is incubated with specific primary antibodies (e.g., anti-EGFR, anti-pEGFR, anti-pAKT, anti-pERK) and then HRP-conjugated secondary antibodies [3].

- Detection: Signal is developed using chemiluminescence to visualize the levels of total and phosphorylated proteins, demonstrating the inhibitory effect of this compound.

Frequently Asked Questions

Is this compound selective for mutant EGFR over wild-type EGFR? The data indicates that this compound is more potent against the EGFR L858R mutant (EC₅₀ 17 nM) than against wild-type EGFR (EC₅₀ 43 nM) [1]. However, this level of selectivity is not as high as that seen with third-generation mutant-specific inhibitors like osimertinib. Its primary design and highest potency are for FGFR kinases [1] [2].

Can this compound overcome the T790M resistance mutation? Yes, but with moderate potency. This compound shows anti-proliferative activity against Ba/F3 cells harboring the L858R/T790M double mutation with an EC₅₀ of 231 nM [1]. This demonstrates its potential to target this resistant mutant, albeit less effectively than the single L858R mutant.

References

Src Family Kinases (SFKs): Core Concepts for Troubleshooting

Understanding SFK structure and regulation is crucial for designing experiments and interpreting results involving their inhibitors.

- Key Members and Expression: The SFK family includes Src, Fyn, Yes, Lyn, Lck, Hck, Blk, Fgr, Yrk, and Frk [1] [2]. Src, Fyn, and Yes are widely expressed and most frequently implicated in tumorigenesis [1].

- Domain Structure: SFKs share a common structure that regulates their activity [2]:

- SH4 domain: N-terminal domain for membrane anchoring.

- SH3 domain: Binds proline-rich sequences.

- SH2 domain: Binds phosphotyrosine residues.

- Kinase domain (SH1): Contains the catalytic activity.

- Regulation Mechanism: SFK activity is primarily regulated by phosphorylation at two key tyrosine residues [1] [2]. Phosphorylation of Tyr530 (in human Src) by kinases like Csk leads to a "closed," inactive conformation. Dephosphorylation of Tyr530 and subsequent autophosphorylation of Tyr419 leads to an "open," fully active conformation. Many oncogenic processes disrupt this regulatory mechanism.

A Framework for Investigating Off-Target Effects

When a specific inhibitor's profile is unknown, a systematic experimental approach is required. The following workflow outlines key steps to characterize off-target effects.

Detailed Experimental Methodologies

1. Profiling: Identify Potential Off-Targets

- In Vitro Kinase Assay Panels: Utilize broad-spectrum kinase assay services (e.g., Eurofins KinaseProfiler, Reaction Biology) to test FIIN-3 against a wide panel of purified human kinases. This quantitatively measures the compound's inhibition constant (Ki) or IC50 for each kinase.

- Cellular Phosphoproteomics: Treat relevant cell lines with this compound and use mass spectrometry to analyze global changes in protein phosphorylation. This unbiased approach can reveal off-target pathways by identifying phosphorylated sites on proteins outside the primary target's known pathway [3].

2. Validation: Confirm Direct Interactions

- Biochemical FRET/FP Assays: Develop assays using Förster Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP) to confirm direct binding between this compound and candidate off-target kinases. These are well-established for high-throughput screening of molecular interactions [4].

- Bimolecular Fluorescence Complementation (BiFC): This assay can visualize protein-protein interactions in live cells [5]. It could be adapted to study if this compound disrupts or promotes specific kinase complexes. Note: BiFC requires careful controls as fragment reassembly can be slow and may create artificial tethering artifacts [6].

3. Phenotypic Confirmation: Determine Functional Impact

- Cell Migration/Invasion Assays: Since SFKs promote migration and invasion [1], use assays like Boyden chamber or wound healing to test if this compound effects are consistent with SFK inhibition or suggest other off-target activities.

- Analysis of Apoptosis & Cell Cycle: Use flow cytometry to determine if cell death or cycle arrest patterns match the expected phenotype of SFK inhibition or indicate involvement of other pathways.

Troubleshooting Common Experimental Challenges

The table below addresses common issues when working with kinase inhibitors, based on general principles of SFK biology.

| Problem Phenotype | Potential Off-Target Link & Investigation Tips |

|---|---|

| Unexpected Cytotoxicity | Profile inhibition of Aurora kinases (regulate mitosis) or JAK2 (hematopoiesis). Check cell viability in non-target cell types [7]. |

| Loss of Expected Efficacy | Check ABCB1/MDR1 transporter expression. This compound could be a substrate, reducing intracellular concentration. Use a pump inhibitor like verapamil as a control [3]. |

| Altered Glucose Metabolism | Assess activity against Insulin Receptor (IR). Insulin signaling shares pathways with some SFKs; off-target inhibition can disrupt glucose uptake [7]. |

| Increased Invasive Phenotype | Paradoxical effect; investigate if this compound inhibits Frk, which can act as a tumor suppressor in some contexts [1] [2]. |

Key Experimental Considerations and Controls

- Use Multiple Inhibitors: Always compare results with other established SFK inhibitors (e.g., dasatinib, saracatinib) to distinguish class-specific effects from this compound's unique profile [1].

- Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down your target kinase (e.g., Src). If this compound's phenotype does not match the genetic knockdown, it strongly indicates off-target activity.

- Cellular Context Matters: SFK function can be tissue-specific [1]. Always validate findings in your specific experimental model.

References

- 1. Src Family Kinases as Therapeutic Targets in Advanced ... [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing the Tyrosine Kinase Inhibitors Targeting FGFR ... [pmc.ncbi.nlm.nih.gov]

- 4. Target-based drug discovery: Applications of fluorescence ... [sciencedirect.com]

- 5. Bimolecular Fluorescence Complementation (BiFC) [news-medical.net]

- 6. Frontiers | Manipulating Endoplasmic Reticulum-Plasma Membrane... [frontiersin.org]

- 7. Recent advances in pharmacological diversification of Src ... [jmhg.springeropen.com]

optimizing FIIN-3 concentration for gatekeeper mutant studies

FIIN-3 Potency Data

The table below summarizes the core inhibitory profile of this compound for easy reference.

| Target | Enzyme IC₅₀ (nM) [1] [2] | Cellular EC₅₀ (nM) in Ba/F3 cells [1] |

|---|---|---|

| FGFR1 | 13.1 | 1 (WT) |

| FGFR2 | 21 | 1 (WT) |

| FGFR3 | 31.4 | 1 (WT) |

| FGFR4 | 35.3 | 1 (WT) |

| FGFR2 V564M (Gatekeeper Mutant) | Information missing | 64 [1] |